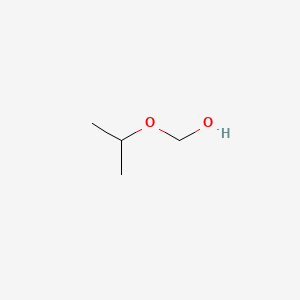
Isopropoxymethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropoxymethanol, also known as 1-(1-methylethoxy)methanol, is an organic compound with the molecular formula C₄H₁₀O₂. It is a colorless liquid with a mild, ethereal odor. This compound is part of the class of alcohols and ethers, making it a versatile chemical in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropoxymethanol can be synthesized through several methods. One common synthetic route involves the reaction of isopropyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds as follows:
CH3CHOHCH3+CH2O→CH3CHOCH2OHCH3
The reaction is typically carried out under mild conditions, with the temperature maintained around 60-70°C and the reaction time ranging from 2 to 4 hours.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same reaction between isopropyl alcohol and formaldehyde but is optimized for large-scale production. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropoxymethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropoxyformaldehyde.
Reduction: Reduction reactions can convert it into isopropoxyethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are employed under controlled conditions.
Major Products
Oxidation: Isopropoxyformaldehyde
Reduction: Isopropoxyethanol
Substitution: Various substituted ethers depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Isopropoxymethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: It is utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Wirkmechanismus
The mechanism of action of isopropoxymethanol involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate for enzymes, leading to the formation of specific products. Its hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Isopropoxymethanol can be compared with other similar compounds such as:
Isopropyl alcohol (C₃H₈O): A simpler alcohol with similar solvent properties but lacks the ether functionality.
Methoxyethanol (C₃H₈O₂): Another ether-alcohol compound but with different reactivity and applications.
Ethylene glycol monoisopropyl ether (C₅H₁₂O₂): Similar in structure but with a longer carbon chain, affecting its physical and chemical properties.
This compound stands out due to its unique combination of alcohol and ether functionalities, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
56395-05-2 |
|---|---|
Molekularformel |
C4H10O2 |
Molekulargewicht |
90.12 g/mol |
IUPAC-Name |
propan-2-yloxymethanol |
InChI |
InChI=1S/C4H10O2/c1-4(2)6-3-5/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
ZFCUTFMDALQSSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


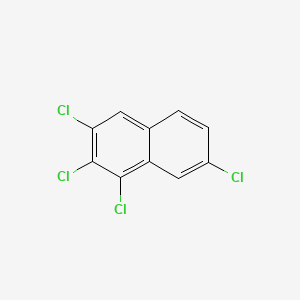
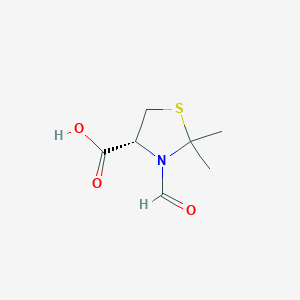
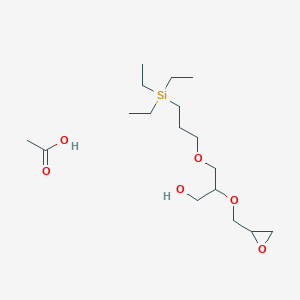
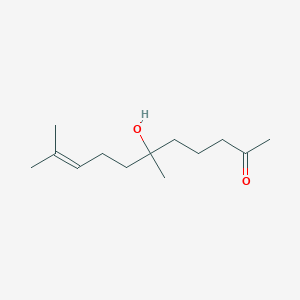
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

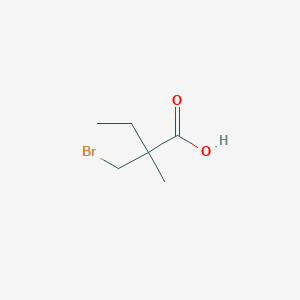
![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)


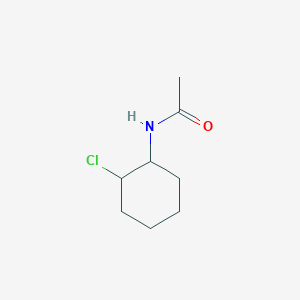

![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
